molecular formula C8H12Cl2N4 B1435397 {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride CAS No. 1803600-25-0

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B1435397
CAS No.: 1803600-25-0
M. Wt: 235.11 g/mol
InChI Key: KWAPBEQUAPMRDK-UHFFFAOYSA-N
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Description

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This dihydrochloride salt features an imidazo[4,5-c]pyridine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. The molecular scaffold is of significant interest in pharmaceutical research for the design and synthesis of novel bioactive molecules. Compounds based on similar imidazo[4,5-c]pyridine and related heterocyclic frameworks have been investigated as modulators of various biological targets, including protein kinases and G-protein-coupled receptor kinases (GRK5) . Furthermore, research on analogous structures has shown their potential in developing treatments for metabolic diseases and cognitive disorders . The primary amine functional group on the methanamine side chain provides a versatile handle for further synthetic elaboration, allowing researchers to create amides, sulfonamides, or ureas, or to link the core to other pharmacophores. The compound is supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous systems, facilitating biological testing. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(3-methylimidazo[4,5-c]pyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;;/h2-3,5H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAPBEQUAPMRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-25-0
Record name {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
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Preparation Methods

Formation of the Imidazo[4,5-c]pyridine Core

  • The bicyclic core is commonly synthesized by cyclization of appropriate amino acid derivatives or aminopyridines with reagents such as phosphoryl chloride (POCl3) under reflux conditions.
  • For example, pyridine-2-ylmethanamine derivatives are coupled with amino acid esters, followed by POCl3-mediated ring closure to form the imidazo[4,5-c]pyridine skeleton. This step often requires careful temperature control to avoid racemization at stereogenic centers if present.

Introduction of the Methanamine Group

  • The methanamine substituent at the 2-position can be introduced by reduction of an intermediate imine or ester, or via nucleophilic substitution reactions.
  • Reduction methods include the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to convert ester or isocyanate intermediates to the corresponding amines with good yields (around 69%).
  • Alternatively, the amine function can be generated by hydrolysis and decarboxylation of amino acid-derived esters under acidic reflux conditions.

Formation of the Dihydrochloride Salt

  • The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically under reflux.
  • This salt formation enhances the compound's stability, solubility, and crystallinity, facilitating purification and handling.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Coupling of aminopyridine with amino acid ester Pyridine-2-ylmethanamine, amino acid derivatives, TEA, DCM, room temp 61–94 High yield; formation of intermediate amines
2 Ring closure (cyclization) POCl3, reflux Variable Can cause racemization at stereocenters
3 Boc-deprotection Acidic conditions - Removal of protecting groups
4 Reduction to amine LiAlH4, THF, 1 h ~69 Reduction of ester or isocyanate intermediates
5 Salt formation HCl, reflux - Formation of dihydrochloride salt

Detailed Research Findings

  • Racemization Issue: The ring closure step using POCl3 can lead to racemization of chiral centers in the pyrrolidine ring, requiring the final compounds to be tested as mixtures of stereoisomers.

  • Yield Optimization: The coupling and reduction steps show good yields, but the ring closure step's conditions must be optimized to minimize stereochemical loss.

  • Alternative Cyclization Methods: Some studies explore mild acid or base-mediated cyclizations to reduce racemization, though POCl3 remains a common reagent due to efficiency.

  • Purification: After salt formation, the dihydrochloride salt is typically purified by recrystallization from suitable solvents, improving compound purity and stability.

Comparative Table of Key Reagents and Conditions

Synthetic Step Common Reagents/Conditions Advantages Challenges
Coupling TEA, DCM, room temperature High yield, mild conditions Requires pure starting materials
Ring Closure POCl3, reflux Efficient cyclization Causes racemization
Reduction to Amine LiAlH4, THF High conversion to amine Sensitive to moisture
Salt Formation HCl, reflux Enhances stability Requires control of stoichiometry

Chemical Reactions Analysis

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Structural Information

  • Molecular Formula : C8H12Cl2N4C_8H_{12}Cl_2N_4
  • SMILES : CN1C(=NC2=C1N=CC=C2)CN
  • InChIKey : JCLJGQJDGHEXKW-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+163.09783131.5
[M+Na]+185.07977145.0
[M+NH4]+180.12437139.7
[M+K]+201.05371140.6
[M-H]-161.08327132.9

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-c]pyridines, including {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride, exhibit significant antimicrobial properties. Studies have shown that modifications at the C3 and C5 positions enhance activity against various bacterial strains, making these compounds promising candidates for developing new antibiotics .

Anticancer Potential

Imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer properties. The compound has been shown to inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. For instance, molecular docking studies suggest that it interacts effectively with proteins involved in cancer progression, indicating its potential as a lead compound in anticancer drug development .

Neurological Disorders

The unique structure of this compound suggests possible applications in treating neurological disorders. Research has indicated that imidazo-pyridine derivatives may modulate neurotransmitter systems and exhibit neuroprotective effects, which could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Recent patents have highlighted the anti-inflammatory potential of imidazo[4,5-b]pyridine compounds, including this specific derivative. The compounds are being explored for their ability to reduce inflammation in various models of inflammatory diseases, suggesting a pathway for developing new anti-inflammatory therapies .

Case Study: Antimicrobial Efficacy

A study conducted on several imidazo[4,5-c]pyridine derivatives revealed that those with methyl substitutions at specific positions demonstrated enhanced activity against resistant bacterial strains compared to standard antibiotics like streptomycin and fluconazole. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, indicating their potential as effective antimicrobial agents .

Case Study: Cancer Cell Line Inhibition

In vitro studies on breast cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. These findings suggest a mechanism by which the compound could be utilized in cancer therapy development .

Case Study: Neuroprotective Effects

Research examining the neuroprotective effects of imidazo-pyridine derivatives demonstrated that these compounds could prevent neuronal cell death in models of oxidative stress. The findings support further investigation into their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit protein kinases, which are essential for cell growth and proliferation, making it a potential anticancer agent . The compound’s effects on other molecular targets and pathways are still under investigation, and ongoing research aims to elucidate its full mechanism of action .

Comparison with Similar Compounds

Structural Isomers: Imidazo[4,5-b] vs. Imidazo[4,5-c] Pyridine Derivatives

The position of nitrogen atoms in the fused pyridine ring critically differentiates imidazo[4,5-b] and imidazo[4,5-c] derivatives:

  • {3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride (CAS 914087-69-7):
    • Molecular Formula : C₇H₁₀Cl₂N₄
    • Molecular Weight : 221.09
    • Key Features : The nitrogen atoms in the pyridine ring are positioned at 4- and 5-positions, creating distinct electronic properties compared to the [4,5-c] isomer. This compound is commercially available with ≥98% purity and is stored at room temperature .

Heteroatom Variations: Thiazolo vs. Imidazo Derivatives

Replacement of the imidazole ring with a thiazole moiety introduces sulfur, altering electronic and metabolic properties:

  • {[1,3]thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride :
    • Molecular Formula : C₇H₉Cl₂N₃S (calculated)
    • Molecular Weight : ~238.14
    • Key Features : The sulfur atom increases lipophilicity and may enhance membrane permeability compared to nitrogen-rich imidazo derivatives. This compound is listed with four suppliers, indicating industrial relevance .

Ring Fusion Variations: Imidazo[1,2-a]pyridine Derivatives

Compounds with imidazo[1,2-a]pyridine cores exhibit distinct pharmacological profiles due to alternative ring fusion:

  • This compound is available at 95% purity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Purity CCS (Ų, [M+H]+)
{3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride C₇H₁₀Cl₂N₄ 221.09 914087-69-7 [4,5-b] ring fusion, no methyl group ≥98% 131.5
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride C₈H₁₂Cl₂N₄ (inf.) ~235.09 Not available [4,5-c] ring fusion, methyl at C3 Unknown N/A
{[1,3]thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride C₇H₉Cl₂N₃S ~238.14 Not available Thiazolo ring, sulfur heteroatom Unknown N/A
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride C₉H₁₄Cl₂N₄ 249.15 1216132-36-3 [1,2-a] ring fusion, methyl at C3 95% N/A

Biological Activity

{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4·2HCl. The compound features an imidazopyridine ring system, which is known for its bioactive properties. The compound's structure can be represented as follows:

  • Molecular Formula : C8H10N4
  • SMILES : CN1C(=NC2=C1N=CC=C2)CN
  • InChI : InChI=1S/C8H10N4/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5,9H2,1H3

1. Kinase Inhibition

A pivotal study highlighted the compound's role as a potent inhibitor of the c-Met kinase. This research demonstrated that derivatives of imidazo[4,5-b]pyridines could effectively bind to the c-Met kinase hinge region, leading to significant inhibition of tumor growth in xenograft models without adverse effects on body weight . The structure-activity relationship analysis showed that modifications at specific positions on the imidazopyridine scaffold could enhance inhibitory potency.

2. Antimicrobial Activity

The presence of the methyl group at the C5 position significantly enhanced antimicrobial activity against various bacterial strains. The introduction of an additional methyl group at the C3 position further increased this activity, suggesting that structural modifications can lead to improved efficacy against pathogens . Molecular docking studies indicated favorable interactions with bacterial targets, supporting the potential use of this compound in treating infections.

3. Pharmacokinetics and Toxicology

In vitro studies have shown that this compound exhibits good metabolic stability and favorable pharmacokinetic properties. Its oral bioavailability was confirmed in animal models, where it demonstrated effective absorption and distribution without significant toxicity profiles .

Case Studies

Several case studies have been published regarding the biological effects of related compounds:

Study ReferenceFindings
Identified as a potent c-Met inhibitor with effective tumor growth inhibition in vivo.
Demonstrated enhanced antimicrobial activity with structural modifications.
Evaluated pharmacokinetic properties showing good stability and absorption.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Acid-catalyzed cyclization of hydrazinecarboxylate precursors (e.g., ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride) under controlled pH (0.01 M HCl) and reflux conditions can yield imidazo[4,5-c]pyridine derivatives . Optimize yield by varying solvent systems (e.g., DCM/DMF mixtures) and reaction times. Post-synthesis, purify via recrystallization or HPLC, and confirm purity using LC-MS .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodology : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture. During handling, use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. For aqueous solutions, prepare fresh batches to prevent hydrolysis, and monitor pH stability using buffered systems .

Q. Which analytical techniques are most effective for structural and purity validation?

  • Methodology :

  • Structural Confirmation : Use high-resolution NMR (¹H/¹³C) to resolve aromatic protons and methyl groups. Complement with FT-IR for functional group analysis (e.g., NH stretches at ~3300 cm⁻¹).
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Validate against reference standards (≥95% purity) .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation studies?

  • Methodology : Use the imidazo[4,5-c]pyridine core as a warhead or linker. Couple it to E3 ligase ligands (e.g., thalidomide analogs) via amide or click chemistry. Validate PROTAC activity using ubiquitination assays and Western blotting to monitor target protein degradation (e.g., BRD4). Optimize cellular permeability by modifying the dihydrochloride salt’s counterions .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Methodology :

  • Solvent Effects : Replicate experiments in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.
  • Dynamic Processes : Variable-temperature NMR can identify conformational exchanges causing peak broadening.
  • Cross-Validation : Compare data with computational predictions (DFT-based NMR simulations) and X-ray crystallography .

Q. How do crystallization conditions impact structural elucidation via X-ray diffraction, and how can SHELX software improve refinement?

  • Methodology :

  • Crystallization : Screen solvents (e.g., methanol/water) and additives (e.g., PEG) to obtain single crystals. For dihydrochloride salts, maintain acidic conditions (pH 4–5) to prevent counterion dissociation.
  • Refinement : Use SHELXL for high-resolution data (≤1.0 Å). Apply TWIN/BASF commands for twinned crystals and restraints for disordered moieties (e.g., methyl groups). Validate with R-factor convergence (<5%) and residual density maps .

Q. What protocols assess the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life.
  • Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for imidazo derivatives).
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride
Reactant of Route 2
{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride

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